3-Methoxy-3-methylazetidine
Overview
Description
3-Methoxy-3-methylazetidine is an organic compound with the molecular formula C5H11NO It is a four-membered azetidine ring substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of open-chain structures. For example, the cyclization of 3-methoxy-3-methylaminopropanol under acidic conditions can yield this compound. Another approach involves the reduction of 3-methoxy-3-methylazetidinone using reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization and reduction reactions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Methoxy-3-methylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylazetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylazetidine: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxyazetidine: Lacks the methyl group, leading to differences in chemical behavior and biological activity.
Azetidine: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness
3-Methoxy-3-methylazetidine is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
3-methoxy-3-methylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7-2)3-6-4-5/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQOJPCZZYNBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677289 | |
Record name | 3-Methoxy-3-methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877665-31-1 | |
Record name | 3-Methoxy-3-methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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